
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoroacetic acid or its derivatives under controlled conditions to introduce the trifluoromethyl group into the molecule.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Synthetic Preparation and Core Reactivity
The compound’s synthesis involves multistep processes, including cyclization and functionalization. Key steps from validated protocols include:
The amino group at the 3-position and electron-deficient trifluoroethanone moiety drive subsequent transformations.
Amino Group Reactions
The primary amine undergoes typical nucleophilic reactions:
-
Acylation : Reacts with acid chlorides (e.g., acetyl chloride) to form amides.
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines under mild conditions.
Trifluoroethanone Reactivity
The ketone’s electrophilicity is enhanced by the trifluoromethyl group, enabling:
-
Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) attack the carbonyl, forming secondary alcohols.
-
Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a CH₂ group, though steric hindrance may limit efficiency.
Catalytic Coupling and Functionalization
Borane catalysts enable further derivatization:
For example, TEMPO-mediated radical coupling introduces polyfluorinated hydroxyalkyl groups via C(sp²)–H/C(sp³)–H activation .
Mechanistic Insights
-
Friedel-Crafts Pathways : B(C₆F₅)₃ activates alkynones, triggering hydride transfer and cyclization .
-
Radical Propagation : TEMPO stabilizes fluorinated radicals, enabling regioselective C–H functionalization .
This compound’s versatility in nucleophilic, catalytic, and radical-mediated reactions underscores its utility in medicinal chemistry. Further studies should explore enantioselective syntheses and in vivo bioactivity.
Scientific Research Applications
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrahydroquinoline moiety can interact with active sites of enzymes or binding sites of receptors, leading to modulation of their activity.
Comparison with Similar Compounds
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds, such as:
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-3,5,5-trimethylhexan-1-one: This compound has a similar tetrahydroquinoline structure but differs in the presence of a trimethylhexanone group instead of a trifluoromethyl group.
4-[(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)carbonyl]-1-methyl-1,2-dihydropyridin-2-one: This compound contains a dihydropyridinone moiety, providing different chemical and biological properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Biological Activity
1-(3-Amino-1,2,3,4-tetrahydroquinolin-1-yl)-2,2,2-trifluoroethan-1-one (CAS No. 1490799-90-0) is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties. The biological activity of this compound is primarily attributed to its structural features that allow interactions with various biological targets.
- Molecular Formula : C11H11F3N2O
- Molecular Weight : 244.21 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Tetrahydroquinoline derivatives have been extensively studied for their medicinal properties. The biological activity of this compound includes:
Antimicrobial Activity
Studies indicate that tetrahydroquinoline derivatives exhibit antimicrobial properties. For instance:
- Case Study : A derivative similar in structure showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Tetrahydroquinolines have been investigated for their anticancer effects:
- Research Findings : Certain tetrahydroquinoline compounds have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in cancer cell lines .
Neuroprotective Effects
The neuroprotective properties of tetrahydroquinolines are also noteworthy:
- Case Study : Research has shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of certain enzymes related to cancer progression and microbial resistance .
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption and Distribution : The compound is predicted to have good human intestinal absorption and can cross the blood-brain barrier effectively .
Toxicity and Safety Profile
The safety profile is essential for any potential therapeutic use:
Properties
Molecular Formula |
C11H11F3N2O |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
1-(3-amino-3,4-dihydro-2H-quinolin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-6-8(15)5-7-3-1-2-4-9(7)16/h1-4,8H,5-6,15H2 |
InChI Key |
GKMDYWDXNPTOEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.